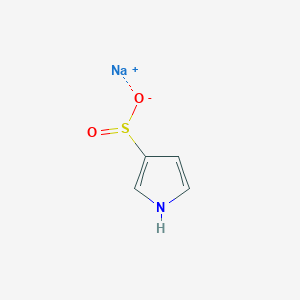

Sodium 1H-pyrrole-3-sulfinate

Description

Sodium 1H-pyrrole-3-sulfinate is a sodium salt derived from the sulfinic acid functionalization of pyrrole at the 3-position. Pyrrole derivatives are heterocyclic aromatic compounds with a five-membered ring containing one nitrogen atom. The sulfinate group (–SO₂⁻) in this compound enhances its solubility in polar solvents and modifies its reactivity, making it useful in organic synthesis, pharmaceuticals, and materials science.

Properties

Molecular Formula |

C4H4NNaO2S |

|---|---|

Molecular Weight |

153.14 g/mol |

IUPAC Name |

sodium;1H-pyrrole-3-sulfinate |

InChI |

InChI=1S/C4H5NO2S.Na/c6-8(7)4-1-2-5-3-4;/h1-3,5H,(H,6,7);/q;+1/p-1 |

InChI Key |

VFEIVXGOKFZJEA-UHFFFAOYSA-M |

Canonical SMILES |

C1=CNC=C1S(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sodium sulfinates, including sodium 1H-pyrrole-3-sulfinate, typically involves the reaction of sulfinic acids with sodium hydroxide. This process can be carried out under mild conditions, often at room temperature, to yield the desired sulfinate salts .

Industrial Production Methods: Industrial production of sodium sulfinates may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent quality and yield. These methods often employ similar reaction conditions but are optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Sodium 1H-pyrrole-3-sulfinate undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form sulfonates.

Reduction: It can be reduced to form thiols.

Substitution: It can participate in nucleophilic substitution reactions to form a variety of organosulfur compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Conditions typically involve the use of bases like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions include sulfonates, thiols, and various substituted organosulfur compounds .

Scientific Research Applications

Sodium 1H-pyrrole-3-sulfinate has a wide range of applications in scientific research:

Biology: It is employed in the modification of biomolecules, such as peptides and proteins, to introduce sulfonyl groups.

Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which sodium 1H-pyrrole-3-sulfinate exerts its effects involves the formation of sulfonyl radicals. These radicals can participate in various chemical transformations, including radical addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the substrates used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog: 3-Heptyl-1H-Pyrrole

- Molecular Structure : Unlike sodium 1H-pyrrole-3-sulfinate, 3-heptyl-1H-pyrrole features a heptyl chain (–C₇H₁₅) at the 3-position instead of a sulfinate group. This substitution reduces polarity and increases hydrophobicity, limiting its solubility in aqueous systems .

- Safety Profile :

- Inhalation : Both compounds require immediate removal to fresh air and medical consultation if inhaled. However, this compound’s ionic nature may reduce volatility, lowering inhalation risks compared to the neutral 3-heptyl derivative .

- Skin/Eye Contact : The sulfinate’s ionic character likely enhances water solubility, facilitating rapid rinsing, whereas the heptyl group in 3-heptyl-1H-pyrrole may necessitate prolonged washing due to lipid affinity .

Functional Group Comparison: Sodium Hydroxide

- Chemical Reactivity : Sodium hydroxide (NaOH) is a strong base, while this compound is a weak nucleophile due to resonance stabilization of the sulfinate group. This difference makes NaOH more reactive in deprotonation or saponification reactions, whereas the sulfinate may participate in milder redox or sulfonation processes .

- Environmental Impact : Sodium hydroxide is highly corrosive and requires stringent handling. In contrast, this compound’s lower alkalinity and organic matrix may reduce environmental persistence, though biodegradability data are lacking .

Data Tables

Table 1: Structural and Physical Comparison

*Inferred properties based on structural analogs.

Research Findings and Limitations

- Gaps in Evidence : The provided materials lack direct data on this compound, necessitating extrapolation from structurally related compounds. For example, 3-heptyl-1H-pyrrole’s safety profile suggests that pyrrole derivatives generally require cautious handling, but sulfinate substitution likely alters toxicity and reactivity .

Q & A

Q. What gaps exist in the current literature on this compound, and how can future studies address them?

- Methodological Answer : Limited data on long-term stability (≥6 months) under varying storage conditions (-20°C to 25°C) and photolytic degradation. Future work should prioritize accelerated stability testing (ICH guidelines) and environmental fate studies (e.g., hydrolysis in wastewater matrices) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.